5-Bromo-2-naphthoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-2-naphthoic acid involves several key reactions. For example, the synthesis of an amino derivative, an intermediate of naproxen, demonstrates the utility of bromination reactions in the presence of hydrochloric acid and acetone, yielding high efficiency under optimized conditions (Ai, 2002). The Ullmann reaction has been utilized to induce axial dissymmetry in the synthesis of atropisomeric compounds, showcasing the stereochemical implications of 5-Bromo-2-naphthoic acid derivatives in chemical synthesis (Miyano et al., 1984).
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-naphthoic acid and its derivatives is critical for understanding their reactivity and properties. Investigations into crystal structures reveal how specific substituents and reactions impact the overall geometry and potential intermolecular interactions, influencing the compound's physical and chemical behavior.
Chemical Reactions and Properties
Chemical reactions involving 5-Bromo-2-naphthoic acid highlight its versatility. For instance, the preparation of 5-Bromo-2-naphthol demonstrates the use of sulfonic acid as a protecting and activating group, facilitating targeted modifications of the naphthol moiety (Everett et al., 2009). The study of cyclization reactions and the synthesis of naphthoic acid derivatives further illustrate the compound's reactivity and the potential for creating complex molecular structures.
Scientific Research Applications
Gravimetric Determination of Thorium and Zirconium : 5-Bromo-2-naphthoic acid and its derivatives are used for the gravimetric determination of thorium and zirconium. They facilitate the separation of thorium from cerite earths and both thorium and zirconium from numerous foreign ions. This application is significant in geochemical and industrial processes (Datta, 1957).
Synthesis of Fluoronaphthoic Acids : In the field of organic chemistry, the 5-Bromo derivative has been used as a precursor in the electrophilic fluorination of lithio-intermediates. This is crucial for the synthesis of various mono- and difluorinated naphthoic acids, which are key structures in several biologically active compounds (Tagat et al., 2002).
Plant Growth Activities : Studies on dihydro- and tetrahydro-1-naphthoic acids, including their chloro- and bromo-derivatives like 5-Bromo-2-naphthoic acid, have shown that they possess significant plant growth activities. This application is important in agricultural research and biotechnology (Fujita et al., 1959).
Synthesis of Binaphthyls : The compound has been used in the [4+2] cycloaddition reactions between 2-pyrones and benzyne, leading to the synthesis of binaphthyls. This synthesis is significant in the field of pharmaceuticals and materials science (Escudero et al., 1997).
Preparation of 5-Bromo-2-naphthol : The preparation process of 5-Bromo-2-naphthol from 5-amino-2-naphthol involves using a sulfonic acid as a protecting and activating group, demonstrating the versatility of 5-Bromo-2-naphthoic acid derivatives in synthetic chemistry (Everett et al., 2009).
Synthesis of 2-Hydroxy-6-Naphthoic Acid : This acid is a primary raw material for polyaromatic ester synthesis. 5-Bromo-2-naphthoic acid derivatives are crucial intermediates in its synthesis, indicating their importance in polymer chemistry (Wang et al., 2013).
Intramolecular Reactions and Stereochemistry : The compound has been utilized in studies of intramolecular reactions and stereochemical analysis, demonstrating its utility in understanding fundamental principles of organic chemistry (Miyano et al., 1984).
Safety And Hazards
5-Bromo-2-naphthoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .
properties
IUPAC Name |
5-bromonaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOQPJDDJJNVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566121 | |
Record name | 5-Bromonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-naphthoic acid | |
CAS RN |
1013-83-8 | |
Record name | 5-Bromonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromonaphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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